molecular formula C20H23N3O4S B2662468 4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole CAS No. 882257-03-6

4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole

Cat. No.: B2662468
CAS No.: 882257-03-6
M. Wt: 401.48
InChI Key: IRHIAAYCMBDFEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole typically involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperazine to form the intermediate 4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. This intermediate is then reacted with indole under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the piperazine ring and sulfonyl group can modulate the compound’s overall activity. These interactions can influence biological pathways and lead to specific effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole is unique due to its combination of an indole core, piperazine ring, and sulfonyl group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-26-19-7-6-15(14-20(19)27-2)28(24,25)23-12-10-22(11-13-23)18-5-3-4-17-16(18)8-9-21-17/h3-9,14,21H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHIAAYCMBDFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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